benzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone benzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
Brand Name: Vulcanchem
CAS No.: 331658-93-6
VCID: VC21451375
InChI: InChI=1S/C16H16N6O2/c1-3-9-22-12-13(21(2)16(24)19-14(12)23)18-15(22)20-17-10-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,18,20)(H,19,23,24)/b17-10+
SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3)CC=C
Molecular Formula: C16H16N6O2
Molecular Weight: 324.34g/mol

benzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

CAS No.: 331658-93-6

Cat. No.: VC21451375

Molecular Formula: C16H16N6O2

Molecular Weight: 324.34g/mol

* For research use only. Not for human or veterinary use.

benzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone - 331658-93-6

Specification

CAS No. 331658-93-6
Molecular Formula C16H16N6O2
Molecular Weight 324.34g/mol
IUPAC Name 8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Standard InChI InChI=1S/C16H16N6O2/c1-3-9-22-12-13(21(2)16(24)19-14(12)23)18-15(22)20-17-10-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,18,20)(H,19,23,24)/b17-10+
Standard InChI Key WYSDTJNABNEXQY-LICLKQGHSA-N
Isomeric SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=CC=C3)CC=C
SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3)CC=C
Canonical SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3)CC=C

Introduction

Benzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a hydrazone derivative formed by the condensation of benzaldehyde with a purine-based hydrazide. Hydrazones are a class of organic compounds characterized by the presence of the functional group C=NNH -C=N-NH-, which imparts significant biological and chemical properties. This compound is of interest due to its potential applications in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activities.

Synthesis

The synthesis involves a condensation reaction between benzaldehyde and a purine hydrazide derivative under acidic or neutral conditions. The reaction typically proceeds as follows:

  • Preparation of the purine hydrazide precursor.

  • Reaction with benzaldehyde in ethanol or methanol solvent.

  • Refluxing for several hours to yield the hydrazone product.

Reaction Scheme:

Benzaldehyde+Purine HydrazideHydrazone Derivative\text{Benzaldehyde} + \text{Purine Hydrazide} \rightarrow \text{Hydrazone Derivative}

Biological Activities

Hydrazones are well-documented for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties.

4.1 Enzyme Inhibition
Studies on similar hydrazone derivatives indicate their potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical targets for treating neurodegenerative diseases like Alzheimer's disease .

4.2 Antimicrobial Activity
Hydrazones exhibit antimicrobial activity against various bacterial and fungal strains due to their ability to interfere with microbial metabolic pathways .

Applications

The compound has potential applications in:

  • Pharmaceuticals: As a scaffold for designing enzyme inhibitors and antimicrobial agents.

  • Chemical Research: As an intermediate in synthesizing other bioactive molecules.

Research Findings

While no specific studies on this exact compound were found, related hydrazones have demonstrated promising results:

Table 2: Biological Activities of Related Hydrazones

ActivityIC50_{50} RangeReference Compound
Acetylcholinesterase Inhibition46.8–137.7 µMTrifluoromethyl benzohydrazides
Butyrylcholinesterase Inhibition19.1–881.1 µMSubstituted benzaldehydes
Antimicrobial ActivityMIC: 10–50 µg/mLPyrazole-based hydrazones

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